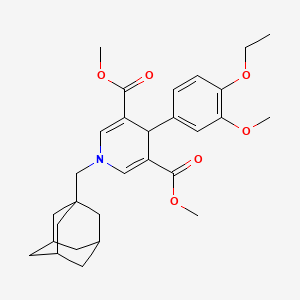![molecular formula C21H18N2O7 B4298686 ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B4298686.png)
ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate
Overview
Description
Ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It is a member of the fenamate class of NSAIDs, which also includes mefenamic acid and flufenamic acid. Niflumic acid has been extensively studied for its pharmacological properties and has been found to have a wide range of potential applications in scientific research.
Mechanism of Action
Ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and thromboxanes. By inhibiting COX activity, niflumic acid reduces inflammation, pain, and fever. It also inhibits the activity of calcium-activated chloride channels, which are involved in a variety of physiological processes, including smooth muscle contraction and epithelial transport.
Biochemical and Physiological Effects:
This compound acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce the production of amyloid beta peptides, and improve lung function in patients with cystic fibrosis. It has also been shown to have antiplatelet effects and to reduce the risk of thrombosis.
Advantages and Limitations for Lab Experiments
Ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate acid has several advantages for laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective choice for researchers. It also has a wide range of potential applications, making it a versatile tool for studying a variety of physiological processes. However, niflumic acid does have some limitations. It is not selective for COX enzymes and can inhibit the activity of other enzymes as well, which can lead to unwanted side effects. It also has a relatively short half-life, which can make it difficult to study long-term effects.
Future Directions
There are several potential future directions for research on niflumic acid. One area of interest is its potential applications in the treatment of Alzheimer's disease. ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate acid has been shown to reduce the production of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease. Another area of interest is its potential applications in the treatment of cystic fibrosis. This compound acid has been shown to improve lung function in patients with cystic fibrosis, and further research in this area could lead to new treatments for this condition. Additionally, research on the mechanisms of action of niflumic acid could lead to the development of new drugs with similar pharmacological properties but fewer side effects.
Scientific Research Applications
Ethyl 3-(3-nitrophenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate acid has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It has also been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and cystic fibrosis.
Properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)-3-[(2-oxochromene-3-carbonyl)amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-2-29-19(24)12-17(13-7-5-8-15(10-13)23(27)28)22-20(25)16-11-14-6-3-4-9-18(14)30-21(16)26/h3-11,17H,2,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKJIRWVJKELSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(2-formyl-6-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298628.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4298638.png)
![1-(3,4-dichlorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4298644.png)
![ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298651.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B4298658.png)
![ethyl 3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298667.png)
![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298668.png)
![ethyl 3-{[(4-chloro-3-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B4298701.png)
![ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4298707.png)
![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-6-methoxy-2H-chromen-2-one](/img/structure/B4298710.png)



